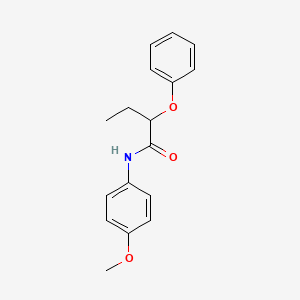

N-(4-methoxyphenyl)-2-phenoxybutanamide

Description

N-(4-Methoxyphenyl)-2-phenoxybutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenoxy group at position 2 and a 4-methoxyphenyl group at the terminal amide nitrogen. This structure positions it within a broader class of phenoxy-acetamide/butanamide derivatives, which are frequently explored for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 4-methoxyphenyl moiety is a recurring pharmacophore in medicinal chemistry due to its electron-donating properties, which enhance metabolic stability and receptor interactions .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-phenoxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-3-16(21-15-7-5-4-6-8-15)17(19)18-13-9-11-14(20-2)12-10-13/h4-12,16H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWVYLWBDZCUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-phenoxybutanamide typically involves the reaction of 4-methoxyaniline with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants into the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-phenoxybutanamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of amides to amines.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenoxybutanamides.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: It has been investigated for its therapeutic properties, particularly in the treatment of certain types of cancer.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are involved in the progression of certain cancers .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- This derivative shares the same butanamide-phenoxy scaffold but demonstrates distinct pharmacokinetic profiles due to fluorine’s electronegativity and smaller atomic radius .

- 4-(4-Chloro-2-Methylphenoxy)-N-(2-Methoxy-4-Nitrophenyl)Butanamide: The addition of chloro, methyl, and nitro groups enhances lipophilicity and may improve membrane permeability.

Chain Length Variations

Aryl-Substituted Analogues

- However, the 3-methoxyphenyl substitution (vs. 4-methoxy) may diminish receptor binding affinity due to altered spatial orientation .

Pharmacological Activity Comparison

Anti-Inflammatory Activity

- N-[2-(3,4-Dihydroxyphenyl)-2-Hydroxyethyl]-3-(4-Methoxyphenyl)Prop-2-Enamide : A structurally distinct amide with a 4-methoxyphenyl group demonstrated potent anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 µM), surpassing the reference drug quercetin. This highlights the importance of conjugated double bonds and hydroxyl groups in enhancing activity .

Anticancer Activity

- The quinazoline-sulfonyl moiety likely contributes to its enhanced potency compared to simpler phenoxybutanamides .

Anthelmintic Activity

- N-(4-Methoxyphenyl)Pentanamide : Exhibited 90% efficacy against Haemonchus contortus at 50 mg/kg, comparable to albendazole but with lower hepatotoxicity (LD₅₀ > 500 mg/kg vs. 250 mg/kg for albendazole). The extended alkyl chain may reduce metabolic activation of toxic intermediates .

Toxicity and Regulatory Profiles

- N-(4-Methoxyphenyl)-N-(1-Phenethylpiperidin-4-yl)Butyramide : A butyramide analogue flagged in regulatory documents due to structural similarities to controlled opioid analogues, underscoring the importance of substituent selection in avoiding unintended psychoactive effects .

- N-(4-Fluorophenyl)-2-Phenoxybutanamide: No significant toxicity reported in preclinical studies, suggesting halogen substitution at the 4-position may mitigate metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.